1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Overview
Description
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester is an organic compound with the molecular formula C12H9IO2. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an iodine atom at the 8th position and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester can be synthesized through a multi-step process:
Iodination: The iodination of 1-naphthalenecarboxylic acid can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. This introduces the iodine atom at the 8th position.
Esterification: The iodinated naphthalenecarboxylic acid is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Various substituted naphthalenecarboxylic acid derivatives.
Reduction: 1-Naphthalenecarboxylic acid, 8-iodo-, methanol.
Oxidation: 1-Naphthalenecarboxylic acid, 8-iodo-.
Scientific Research Applications
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester involves its interaction with various molecular targets. The iodine atom and ester functional group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenecarboxylic acid: Lacks the iodine atom and ester group, making it less reactive in certain substitution and esterification reactions.
2-Naphthalenecarboxylic acid: Has the carboxylic acid group at a different position, leading to different reactivity and applications.
1-Naphthoyl chloride: Contains a chloride group instead of an ester, used in acylation reactions.
Uniqueness
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester is unique due to the presence of both the iodine atom and the methyl ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Properties
IUPAC Name |
methyl 8-iodonaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO2/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAWXLWANVSZKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385005 | |
Record name | 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85864-85-3 | |
Record name | 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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